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Compound of Interest

Compound Name: (S)-1-Boc-3-aminopyrrolidine

Cat. No.: B131890

(S)-1-Boc-3-aminopyrrolidine, with the CAS Number 147081-44-5, is a chiral synthetic
building block of significant interest to researchers and drug development professionals.[1] Its
defined stereochemistry and bifunctional nature, featuring a Boc-protected secondary amine
within a pyrrolidine ring and a free primary amine, make it a valuable intermediate in the
asymmetric synthesis of complex molecules, particularly for pharmaceutical applications. This
guide provides an in-depth overview of its chemical properties, a detailed experimental protocol
for its synthesis, and its application in the development of bioactive compounds.

Chemical Structure and Physicochemical Properties

(S)-1-Boc-3-aminopyrrolidine, systematically named tert-butyl (S)-3-aminopyrrolidine-1-
carboxylate, possesses a pyrrolidine ring with a primary amine at the third position and a tert-
butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom. This structure is critical for
its utility, allowing for selective reactions at the primary amine while the ring nitrogen is
deactivated.

Chemical Structure:
o |[UPAC Name: tert-butyl (S)-3-aminopyrrolidine-1-carboxylate
e Molecular Formula: CoH1sN202[2]

« SMILES: CC(C)(C)OC(=0)N1CC--INVALID-LINK--C1[2]
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The key physicochemical properties of (S)-1-Boc-3-aminopyrrolidine are summarized in the
table below, providing essential data for its handling, storage, and use in synthetic procedures.

Property Value

CAS Number 147081-44-5

Molecular Weight 186.25 g/mol [2]

Appearance Light yellow to colorless liquid
Density 1.067 g/mL at 25 °C[2]
Boiling Point 216-217 °C[2]

Refractive Index (n20/D) 1.4720[2]

Optical Rotation ([a]20/D) -2° (c = 1 in chloroform)[2]

Synthesis and Experimental Protocols

An economical and practical synthesis for (S)-1-Boc-3-aminopyrrolidine has been developed
starting from the readily available and inexpensive chiral precursor, L-aspartic acid.[2] This
multi-step synthesis involves protection, reduction, cyclization, and deprotection steps to yield
the target compound with high optical purity.

Experimental Protocol: Synthesis from L-Aspartic
Acid[2]

This procedure outlines a six-step synthesis to obtain (S)-1-Boc-3-aminopyrrolidine.
Step 1: N-Cbz Protection of L-Aspartic Acid

o L-aspartic acid is reacted with benzyl chloroformate (Cbz-Cl) in the presence of sodium
hydroxide and a phase transfer catalyst (benzyl triethylammonium chloride) to yield N-Cbz-L-
aspartic acid. Yield: 86%.

Step 2: Diesterification
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e The N-protected aspartic acid is treated with acetyl chloride in methanol to produce the
corresponding dimethyl ester. Yield: 90%.

Step 3: Reduction of Esters

e The dimethyl ester is reduced using sodium borohydride in a methanol/THF solvent system
to afford the corresponding diol. Yield: 90%.

Step 4: Mesylation of Diol

e The diol is reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine in
ethyl acetate to form the dimesylate. Yield: 85%.

Step 5: Cyclization and Boc Protection

o The dimesylate is treated with liquid ammonia to induce ring closure. Subsequently, di-tert-
butyl dicarbonate ((Boc)20) is added in a one-pot reaction to protect the newly formed
pyrrolidine nitrogen, yielding a biprotected intermediate. Yield: 65%.

Step 6: Cbz-Deprotection

e The Cbz group is removed via catalytic hydrogenation using 10% Palladium on carbon
(Pd/C) in ethanol to give the final product, (S)-1-Boc-3-aminopyrrolidine. Yield: 95%.

Below is a diagram illustrating the synthetic workflow.
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Synthesis of (S)-1-Boc-3-aminopyrrolidine

L-Aspartic Acid

i) Cbz-Cl, NaOH (86%)

(N—Cbz-L-aspartic acid)

ii) ACCI, MeOH (90%)

(N—Cbz dimethyl ester)

iii) NaBH4 (90%)

N-Cbz diol
iv) MsCl, TEA

v) lig. NH3, (Boc)20 (55% over 2 steps)

GS)-N-Cbz—B—aminopyrrolidine—N—Boa

vi) H2, Pd/C (95%)
GS)—l—Boc-S-aminopyrrolidina

Click to download full resolution via product page

Synthetic pathway from L-Aspartic acid.

Applications in Drug Discovery

(S)-1-Boc-3-aminopyrrolidine is a crucial chiral building block for the synthesis of various
pharmaceutical agents. Its stereocenter is often transferred to the final active pharmaceutical
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ingredient (API), which is critical for its biological activity and selectivity.

Synthesis of Histamine Hs Receptor Antagonists

A prominent application is in the synthesis of Histamine Hs receptor antagonists, which are
being investigated for the treatment of various neurological and cognitive disorders.[3] The
pyrrolidine moiety often serves as a central scaffold that can be functionalized to interact with
the receptor.

Representative Experimental Protocol: N-Alkylation

The primary amine of (S)-1-Boc-3-aminopyrrolidine can be functionalized through various
reactions, such as N-alkylation, to build more complex molecular architectures. The following is
a general protocol for its reaction with an electrophile.

Step 1: Reaction Setup

¢ Dissolve (S)-1-Boc-3-aminopyrrolidine (1.0 equivalent) in an anhydrous aprotic solvent
such as acetonitrile or DMF under an inert atmosphere (e.g., nitrogen or argon).

e Add a suitable base (1.5-2.0 equivalents), such as potassium carbonate or triethylamine, to
the solution.

Step 2: Addition of Electrophile

o Slowly add the alkylating agent (e.g., an alkyl halide or triflate, 1.1 equivalents) to the stirred
reaction mixture at room temperature.

Step 3: Reaction and Monitoring
e The reaction may be heated (e.g., to 60-80 °C) to drive it to completion.

» Monitor the progress of the reaction using an appropriate technique, such as Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Workup and Purification

¢ Once the starting material is consumed, cool the reaction to room temperature.
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e Quench the reaction with water and extract the product into an organic solvent like ethyl
acetate.

e Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to obtain the desired
N-alkylated product.

The workflow for this common synthetic transformation is depicted below.

General N-Alkylation Workflow
(S)-1-Boc-3-aminopyrrolidine
+ Alkyl Halide (R-X)

!

Reaction Conditions:

Base (e.g., K2CO3)

Solvent (e.g., DMF)
Heat

Aqueous Workup
& Extraction
Golumn Chromatographa
(N-Alkylated ProducD
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Typical N-alkylation experimental workflow.
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In conclusion, (S)-1-Boc-3-aminopyrrolidine is a versatile and valuable chiral intermediate for
the synthesis of complex, high-value molecules in the pharmaceutical industry. Its readily
available starting materials and well-established synthetic routes, coupled with its predictable
reactivity, make it a cornerstone for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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